molecular formula C18H16N2O4 B2800928 3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 320420-47-1

3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

Cat. No. B2800928
CAS RN: 320420-47-1
M. Wt: 324.336
InChI Key: CSMQMKXQLONWMF-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one” is a chemical compound with the molecular formula C18H16N2O4 . It is available for purchase in quantities of 500mg and 1g .

Scientific Research Applications

  • Crystal Structure Analysis : Muhammad Salim et al. (2015) studied the crystal structure of a closely related compound, 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, revealing the orientation and interactions of its molecular fragments, which is vital for understanding its chemical behavior and potential applications (Salim et al., 2015).

  • Antiulcer Agent Synthesis : Kitazawa et al. (1989) synthesized derivatives of a structurally similar compound, demonstrating significant antiulcer activities, which suggests potential pharmacological applications for related benzofuran derivatives (Kitazawa et al., 1989).

  • Asymmetric Michael Addition Reactions : Li et al. (2012) reported on the use of a bifunctional tertiary-amine thiourea catalyst for asymmetric Michael addition reactions involving 3-substituted benzofuran-2(3H)-ones, indicating potential for synthesizing chiral benzofuran derivatives with high enantioselectivity (Li et al., 2012).

  • Synthesis of Antimycobacterial Analogs : Alvey et al. (2008) explored the synthesis of furo[3,2-f]chromene analogues, based on the structure of benzofuran derivatives, showing potential as selective inhibitors of mycobacterial growth (Alvey et al., 2008).

  • Organocatalytic Strategy for Chiral Benzofuranones : Enders et al. (2018) achieved the asymmetric allylic alkylation of benzofuran-3(2H)-ones with nitroallylic acetates using a bifunctional thiourea organocatalyst, providing a pathway for synthesizing benzofuranones with complex stereochemistry (Enders et al., 2018).

  • Molecular Docking and Biological Activities : Sagaama et al. (2020) conducted structural optimization, molecular docking analysis, and vibrational property studies on benzofuran-carboxylic acids derivatives, demonstrating their potential as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

properties

IUPAC Name

3-[(E)-2-(2,4-dimethylanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-7-8-15(12(2)9-11)19-10-16(20(22)23)17-13-5-3-4-6-14(13)18(21)24-17/h3-10,17,19H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMQMKXQLONWMF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

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